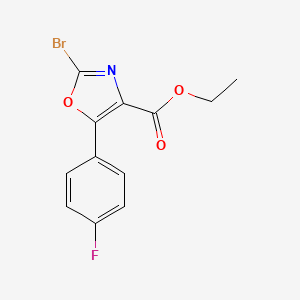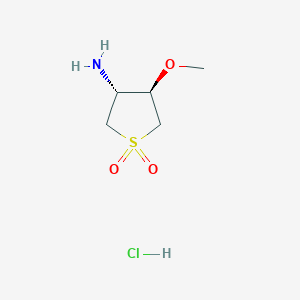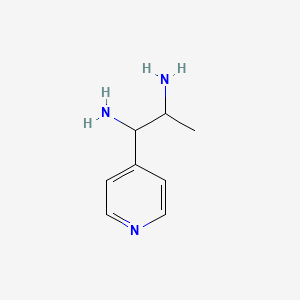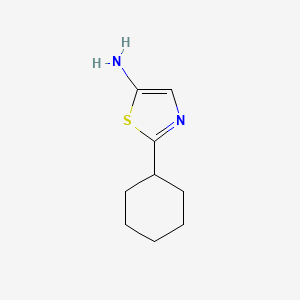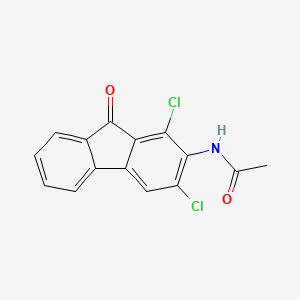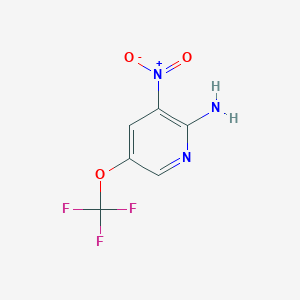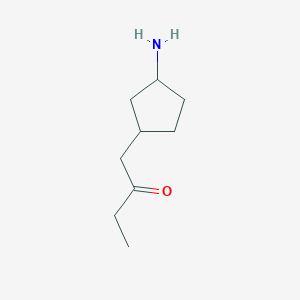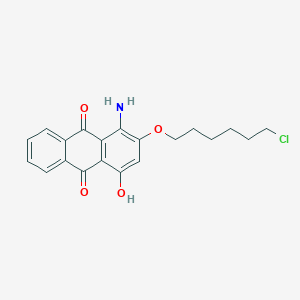
4-(3,5-Dibromophenyl)-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Dibromophenyl)-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with various aromatic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dibromophenyl)-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions (temperature, solvent, and time), and ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,5-Dibromophenyl)-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the pyrimidine core.
Substitution: The bromine atoms on the phenyl rings can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
4-(3,5-Dibromophenyl)-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: It may serve as a lead compound in drug discovery and development, particularly in the design of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(3,5-Dibromophenyl)-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine involves its interaction with molecular targets and pathways within a biological system. The specific mechanism depends on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3,5-Dibromophenyl)-2-phenylpyrimidine: Lacks the pyridin-3-yl group, which may affect its bioactivity and chemical properties.
2-Phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine: Lacks the dibromophenyl group, which may influence its reactivity and applications.
Uniqueness
4-(3,5-Dibromophenyl)-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C27H17Br2N3 |
|---|---|
Poids moléculaire |
543.3 g/mol |
Nom IUPAC |
4-(3,5-dibromophenyl)-2-phenyl-6-(4-pyridin-3-ylphenyl)pyrimidine |
InChI |
InChI=1S/C27H17Br2N3/c28-23-13-22(14-24(29)15-23)26-16-25(31-27(32-26)20-5-2-1-3-6-20)19-10-8-18(9-11-19)21-7-4-12-30-17-21/h1-17H |
Clé InChI |
DONBDCSSVAZAQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC(=CC(=C3)Br)Br)C4=CC=C(C=C4)C5=CN=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5-Triazine-2,4(1H,3H)-dione, 6-[4-(dimethylamino)phenyl]dihydro-](/img/structure/B13148603.png)
